molecular formula C19H21N3OS B5694203 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B5694203
M. Wt: 339.5 g/mol
InChI Key: WVNLOGKCNLFUOC-UHFFFAOYSA-N
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Description

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves the condensation of 5,6-dimethyl-1H-benzimidazole-2-thiol with 2,4-dimethylphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial growth. This inhibition disrupts protein synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dimethyl-1H-benzimidazole-2-thiol
  • 2,4-dimethylphenylacetyl chloride
  • Benzimidazole derivatives with different substituents

Uniqueness

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide stands out due to its unique combination of a benzimidazole core with a sulfanyl and acetamide functional group. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-11-5-6-15(14(4)7-11)20-18(23)10-24-19-21-16-8-12(2)13(3)9-17(16)22-19/h5-9H,10H2,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNLOGKCNLFUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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